2-Cyclopropoxy-4-fluoro-N-methylaniline

Description

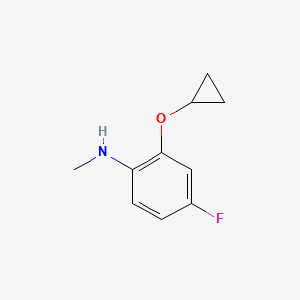

2-Cyclopropoxy-4-fluoro-N-methylaniline (CAS: 1369950-09-3) is a substituted aniline derivative featuring a cyclopropoxy group at the ortho position, a fluorine atom at the para position, and an N-methylated amine moiety. The compound’s structure is characterized by the cyclopropane ring, which introduces steric strain and unique electronic properties, and the fluorine atom, which enhances electronegativity and influences intermolecular interactions.

This compound is listed under synonyms such as AT22292 and A1-34795, suggesting its use in pharmaceutical research or chemical libraries.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-fluoro-N-methylaniline |

InChI |

InChI=1S/C10H12FNO/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |

InChI Key |

LCDIDUGLZNRMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-fluoro-N-methylaniline typically involves the reaction of 2-fluoro-4-nitroaniline with cyclopropanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-4-fluoro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines using hydrogen gas in the presence of palladium catalysts.

Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Substituted anilines with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-N-methylaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropoxy and fluoro groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituents | Suppliers | Key Features |

|---|---|---|---|---|

| 2-Cyclopropoxy-4-fluoro-N-methylaniline | 1369950-09-3 | Cyclopropoxy, Fluoro, N-Methyl | 1 | Enhanced lipophilicity, reduced H-bonding |

| 2-Cyclopropoxy-4-fluoroaniline | 1155956-25-4 | Cyclopropoxy, Fluoro, Amino | 2 | Primary amine for reactivity/solubility |

| 2-Cyclopropoxy-4-fluoroaniline hydrochloride | Not Provided | Cyclopropoxy, Fluoro, Amino (HCl salt) | 4 | Improved aqueous solubility |

Key Differences and Implications

N-Methylation (Target Compound vs. 2-Cyclopropoxy-4-fluoroaniline) The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the primary amine in its non-methylated analog. The primary amine in 2-Cyclopropoxy-4-fluoroaniline (CAS: 1155956-25-4) offers greater reactivity for further derivatization (e.g., amide bond formation), making it a versatile intermediate in synthesis .

Hydrochloride Salt (2-Cyclopropoxy-4-fluoroaniline hydrochloride)

- The hydrochloride form exhibits significantly higher aqueous solubility due to ionic character, making it preferable for formulations requiring polar solvents. With 4 suppliers listed, it is more commercially accessible than the target compound (1 supplier) .

The cyclopropoxy group introduces steric hindrance and strain, which may influence conformational stability and metabolic resistance compared to larger alkoxy groups (e.g., ethoxy or propoxy) .

Research Findings and Commercial Relevance

- Synthetic Accessibility : The hydrochloride salt’s higher supplier count (4 suppliers) suggests simpler synthesis or broader utility compared to the N-methylated variant .

- Biological Interactions : N-methylation is a common strategy in drug design to modulate pharmacokinetics. For example, methylated amines often exhibit prolonged half-lives due to reduced oxidative metabolism .

- Structural Limitations : The cyclopropane ring’s strain may limit thermal stability, requiring careful handling in industrial processes.

Notes on Data Consistency

Users should verify critical data (e.g., molecular formulas) through experimental characterization or authoritative databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.